molecular formula C12H17BClNO4 B2705792 {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid CAS No. 2377605-74-6

{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid

Cat. No.: B2705792
CAS No.: 2377605-74-6
M. Wt: 285.53
InChI Key: SDSZOKCFXREYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Phenylboronic Acid Chemistry

Phenylboronic acids have been integral to organic synthesis since the mid-20th century, with their utility cemented by the discovery of the Suzuki-Miyaura cross-coupling reaction in 1981. This reaction, which facilitates carbon-carbon bond formation between aryl halides and boronic acids, revolutionized synthetic organic chemistry by enabling efficient construction of biaryl structures. The foundational synthesis of phenylboronic acid involves reacting phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the free boronic acid.

Early applications of PBAs focused on their role as sensors for monosaccharides, capitalizing on their reversible binding to diols. For instance, phenylboronic acid exhibits a binding affinity order of fructose > galactose > mannose > glucose due to stereoelectronic factors. This property was harnessed in glucose sensors and later adapted for cancer diagnostics, where PBAs selectively bind to sialic acid residues overexpressed on tumor cells. The evolution from simple sensors to multifunctional drug-delivery systems underscores the adaptability of PBAs in addressing biomedical challenges.

Emergence of Morpholine-Functionalized Phenylboronic Acids

The incorporation of morpholine into PBA derivatives marks a strategic advancement in medicinal chemistry. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility and bioavailability while providing a handle for further functionalization. In {4-chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, the morpholine-ethoxy side chain introduces steric and electronic modifications that modulate interactions with biological targets.

The chlorine substituent at the 4-position of the phenyl ring further fine-tunes the compound’s electronic profile, potentially increasing its binding affinity for glycoproteins or stabilizing boronated intermediates in synthetic pathways. Such modifications align with trends in cancer therapy, where PBAs functionalized with targeting moieties improve tumor specificity. For example, morpholine’s ability to enhance cellular uptake through endosomal escape mechanisms complements the boronic acid’s role in glycan recognition, creating synergistic effects in drug delivery.

Current Scientific Significance and Research Landscape

Contemporary research on morpholine-functionalized PBAs intersects nanotechnology, oncology, and diagnostics. Their dual functionality—boronic acid for targeting and morpholine for solubility—makes them ideal candidates for nanocarrier systems. Recent studies demonstrate that PBA-conjugated nanoparticles achieve higher tumor accumulation compared to non-targeted analogs, leveraging both passive (enhanced permeability and retention effect) and active (sialic acid binding) targeting mechanisms.

Additionally, the compound’s potential in fluorescence imaging is being explored. Analogous PBA derivatives have been used to label sialylated biomarkers on cancer cells, enabling real-time tracking of metastatic behavior. Table 1 summarizes key applications of advanced PBA derivatives in biomedicine.

Table 1: Applications of Functionalized Phenylboronic Acids in Biomedicine

Derivative Class Functional Group Application Key Advantage
Morpholine-PBA Morpholine-ethoxy Targeted drug delivery Enhanced tumor specificity
Nano-conjugated PBA Polymeric nanoparticles Chemotherapy delivery Reduced systemic toxicity
Fluorophore-tagged PBA Anthracene derivatives Cancer cell imaging Real-time diagnostic feedback

The synthesis of this compound typically involves sequential etherification and boronylation steps. A representative pathway begins with 4-chloro-2-hydroxybenzaldehyde, which undergoes Williamson ether synthesis with 2-(morpholin-4-yl)ethyl bromide to install the morpholine-ethoxy side chain. Subsequent conversion of the aldehyde to the boronic acid via Miyaura borylation yields the final product. Table 2 outlines common synthetic routes for analogous PBA derivatives.

Table 2: Synthetic Methods for Phenylboronic Acid Derivatives

Starting Material Reaction Sequence Key Reagents Yield (%)
4-Chloro-2-hydroxybenzaldehyde Etherification → Borylation Trimethyl borate, Pd catalyst 65–75
2-Bromo-4-chlorophenol Grignard reaction → Hydrolysis Phenylmagnesium bromide 70–80

Future directions include optimizing the compound’s pharmacokinetic profile and expanding its utility in combination therapies. For instance, conjugating it with chemotherapeutic agents or immune checkpoint inhibitors could amplify antitumor efficacy while minimizing off-target effects.

Properties

IUPAC Name

[4-chloro-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO4/c14-10-1-2-11(13(16)17)12(9-10)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSZOKCFXREYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OCCN2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid typically involves the reaction of 4-chloro-2-iodophenol with morpholine and ethylene oxide, followed by the introduction of the boronic acid moiety. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid undergoes various types of reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that boronic acids, including 4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenylboronic acid, can act as proteasome inhibitors. These compounds disrupt the ubiquitin-proteasome pathway, which is crucial for protein degradation in cancer cells. Studies have shown that certain boronic acids exhibit selective cytotoxicity towards cancer cells, making them potential candidates for anticancer drug development .

Antibacterial and Antifungal Properties
Boronic acids are also recognized for their antibacterial and antifungal activities. The ability of 4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenylboronic acid to interact with biological targets suggests potential applications in developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
The compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. Its boronic acid group allows it to react with aryl halides in the presence of palladium catalysts, facilitating the synthesis of complex organic molecules. This application is valuable in pharmaceutical chemistry for constructing diverse molecular frameworks .

Functionalization of Materials
In materials science, 4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenylboronic acid can be employed to functionalize surfaces or create boron-containing polymers. These materials can exhibit unique electronic properties or enhanced interactions with biomolecules, making them suitable for biosensing applications and drug delivery systems .

Case Study 1: Anticancer Drug Development

A study investigated the efficacy of a series of boronic acids, including 4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenylboronic acid, on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and prostate cancer cells, suggesting a promising avenue for further drug development .

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry context, researchers utilized 4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenylboronic acid in a multi-step synthesis involving palladium-catalyzed reactions. The compound served as a key intermediate in producing novel heterocyclic compounds with potential biological activity .

Mechanism of Action

The mechanism of action of {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid involves its ability to form reversible covalent bonds with Lewis bases. This property allows it to act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon bonds. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

(a) Morpholine vs. Pyrrolidine Derivatives

  • The smaller ring size and lack of oxygen may reduce hydrophilicity and alter steric interactions in biological systems. This compound was used in synthesizing kinase inhibitors, highlighting its relevance in drug discovery .
  • (4-[2-(Azetan-1-yl)ethoxy]phenyl)boronic Acid (Aaron Chemicals LLC):
    Features a four-membered azetidine ring, further reducing steric bulk. Such analogs are valuable for studying ring strain effects on reactivity and binding .

(b) Morpholine vs. Simple Ether Substituents

  • 4-Chloro-2-(2-methoxyethoxy)phenylboronic Acid :
    Replaces the morpholine with a methoxyethoxy group, eliminating the heterocyclic nitrogen. This simplification may decrease solubility in aqueous media but improve synthetic accessibility .

Positional and Functional Group Isomers

(a) Chlorine and Substituent Positional Variants

  • (2-Chloro-4-methoxyphenyl)boronic Acid (CAS 603122-82-3): Chlorine at position 2 and methoxy at position 3.
  • 2-(4-Chlorophenylmethoxy)phenylboronic Acid (CAS 871125-95-0):
    Features a chlorobenzyloxy group at position 2. The bulky benzyl moiety increases steric hindrance, which may slow reaction kinetics in coupling processes .

(b) Carboxylate and Ester Derivatives

  • 4-Chloro-2-ethoxycarbonylphenylboronic Acid (CAS 850568-61-5, Similarity: 0.98): Replaces the morpholinoethoxy group with an ethoxycarbonyl substituent. The electron-withdrawing ester group may enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions .
  • 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid (CAS 874219-45-1, Similarity: 0.87): Shifts the ester group to position 3, altering the electronic landscape and steric accessibility for catalytic interactions .

Biological Activity

The compound 4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenylboronic acid (CAS No. 389621-84-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The structural formula of 4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenylboronic acid includes a chlorophenyl group, an ethoxy linkage, and a morpholine ring, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which can influence the activity of proteins involved in cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that phenylboronic acid derivatives exhibit significant antiproliferative effects in various cancer cell lines. For instance, research indicated that modifications at the 2-position of phenylboronic acids can enhance their anticancer properties. In particular, compounds with morpholine substituents showed promising results against ovarian cancer cells (A2780), inducing cell cycle arrest and apoptosis through mechanisms involving caspase activation and p21 accumulation .

CompoundCell Line TestedIC50 (μM)Mechanism
4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenylboronic acidA2780<10Induces G2/M arrest
2-Fluoro-6-formylphenylboronic acidMV-4-115.3Apoptosis via caspase activation
3-Morpholino-5-fluorobenzoxaboroleMCF77.8Cell cycle-specific

Antimicrobial Activity

In addition to anticancer properties, this compound has also been investigated for its antimicrobial effects. Studies have shown that certain boronic acids can inhibit bacterial growth by disrupting essential cellular processes. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic enzymes .

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of various phenylboronic acid derivatives, including 4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenylboronic acid. The study utilized the MTT assay across multiple cancer cell lines, revealing a structure-activity relationship where specific substitutions significantly enhanced biological activity. Notably, compounds with morpholine groups demonstrated increased efficacy compared to their unsubstituted counterparts .

Mechanistic Insights

Further investigation into the mechanism revealed that treatment with this compound resulted in significant changes in cell morphology and an increase in aneuploidy among treated cells. These findings suggest that the compound not only inhibits proliferation but also alters normal cell cycle progression, leading to cell death through apoptosis .

Q & A

Q. What are the primary synthetic routes for {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura coupling or palladium-catalyzed borylation. For example, coupling a halogenated aryl precursor with a boronic acid pinacol ester under inert conditions (e.g., N₂ atmosphere) at 80–100°C in a mixture of THF/water with a base like Na₂CO₃. Yield optimization requires precise control of temperature, catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometry of reactants. Post-synthesis purification often employs column chromatography with silica gel and polar solvent systems .

Q. How does the morpholinoethoxy substituent affect the compound’s reactivity in cross-coupling reactions?

The morpholine ring enhances solubility in polar solvents (e.g., DMF, DMSO) and stabilizes intermediates via hydrogen bonding. This substituent also modulates steric hindrance, influencing regioselectivity in Suzuki-Miyaura couplings. Comparative studies with analogs lacking the morpholine group show reduced coupling efficiency under identical conditions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the morpholine ring (δ ~3.6–3.8 ppm for N-CH₂) and boronic acid protons (δ ~7–8 ppm in DMSO-d₆).
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • FT-IR : Identifies B-O stretching (~1340 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹).
  • HPLC : Assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How does this compound’s electronic profile influence its performance in multi-step catalytic cycles?

Density Functional Theory (DFT) calculations reveal that the electron-withdrawing chlorine atom and electron-donating morpholine group create a polarized aryl ring, enhancing oxidative addition efficiency in Pd-catalyzed reactions. Experimental data show faster transmetalation kinetics compared to non-halogenated analogs, as confirmed by kinetic isotope effect studies .

Q. What are the key challenges in using this compound for biological target engagement, and how can they be mitigated?

  • Aqueous Stability : The boronic acid moiety hydrolyzes in aqueous media (pH > 7). Stabilization strategies include using prodrug forms (e.g., boronate esters) or co-formulating with cyclodextrins.
  • Membrane Permeability : The morpholine group improves solubility but may reduce passive diffusion. Structural modifications, such as fluorination of the aryl ring, enhance permeability in cell-based assays .

Q. How do structural analogs of this compound compare in enzyme inhibition studies?

A comparative table of analogs highlights differences in IC₅₀ values against serine proteases:

CompoundIC₅₀ (µM)Key Structural Feature
Parent compound0.45Morpholinoethoxy, Cl substituent
4-Fluoro analog1.2Fluorine at para position
Morpholine-free analog>10Lacks solubilizing group
The morpholinoethoxy group is critical for binding affinity, as shown by surface plasmon resonance (KD = 2.3 nM) .

Q. What computational tools are recommended for modeling this compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Predicts binding poses with proteins like β-lactamases.
  • Molecular Dynamics (GROMACS) : Simulates stability of boronic acid-enzyme complexes in explicit solvent.
  • QM/MM Calculations : Elucidate transition states in covalent inhibition mechanisms .

Q. How can contradictory data on this compound’s stability in protic solvents be resolved?

Divergent stability reports (e.g., half-life of 12–48 hours in PBS) may arise from trace metal ions or pH variations. Standardized protocols recommend:

  • Chelating agents (e.g., EDTA) to sequester metal contaminants.
  • Buffering at pH 6.5–7.0 to minimize hydrolysis.
  • Real-time monitoring via ¹¹B NMR to track degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.